Cas no 1019769-53-9 (4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one)

4-(3-Chloro-2-hydroxyphenyl)but-3-en-2-one is a chlorinated phenolic enone compound with a molecular formula of C₁₀H₉ClO₂. This intermediate exhibits a conjugated system due to its α,β-unsaturated ketone moiety, enhancing its reactivity in synthetic applications. The presence of both hydroxyl and chloro substituents on the phenyl ring contributes to its utility in fine chemical synthesis, particularly in pharmaceutical and agrochemical research. Its structural features allow for further functionalization, making it valuable for constructing complex heterocycles or as a precursor in cross-coupling reactions. The compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to light or moisture.
4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one structure
1019769-53-9 structure
Product name:4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one
CAS No:1019769-53-9
MF:C10H9ClO2
MW:196.630262136459
CID:6303068
PubChem ID:67019984

4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one
    • SCHEMBL1404762
    • 1019769-53-9
    • EN300-1983047
    • Inchi: 1S/C10H9ClO2/c1-7(12)5-6-8-3-2-4-9(11)10(8)13/h2-6,13H,1H3/b6-5+
    • InChI Key: KDAZQJIXADMPJQ-AATRIKPKSA-N
    • SMILES: ClC1=CC=CC(/C=C/C(C)=O)=C1O

Computed Properties

  • Exact Mass: 196.0291072g/mol
  • Monoisotopic Mass: 196.0291072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 37.3Ų

4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1983047-0.1g
4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one
1019769-53-9
0.1g
$943.0 2023-09-16
Enamine
EN300-1983047-0.5g
4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one
1019769-53-9
0.5g
$1027.0 2023-09-16
Enamine
EN300-1983047-0.25g
4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one
1019769-53-9
0.25g
$985.0 2023-09-16
Enamine
EN300-1983047-10g
4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one
1019769-53-9
10g
$4606.0 2023-09-16
Enamine
EN300-1983047-2.5g
4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one
1019769-53-9
2.5g
$2100.0 2023-09-16
Enamine
EN300-1983047-5g
4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one
1019769-53-9
5g
$3105.0 2023-09-16
Enamine
EN300-1983047-1g
4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one
1019769-53-9
1g
$1070.0 2023-09-16
Enamine
EN300-1983047-5.0g
4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one
1019769-53-9
5g
$3105.0 2023-06-02
Enamine
EN300-1983047-1.0g
4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one
1019769-53-9
1g
$1070.0 2023-06-02
Enamine
EN300-1983047-10.0g
4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one
1019769-53-9
10g
$4606.0 2023-06-02

Additional information on 4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one

4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one: A Comprehensive Overview

4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one, also known by its CAS number 1019769-53-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a butenone moiety attached to a chlorophenol group. The presence of both a ketone and a hydroxyl group introduces interesting chemical properties, making it a valuable molecule for various applications.

Recent studies have highlighted the potential of 4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one in the development of new pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The compound's ability to undergo various chemical transformations, such as oxidation and condensation reactions, has made it a versatile building block in organic synthesis.

In terms of physical properties, 4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one exhibits a melting point of approximately 150°C and is soluble in common organic solvents like dichloromethane and ethyl acetate. Its UV absorption spectrum shows strong bands in the range of 270–300 nm, indicating its potential use in photoredox catalysis. The compound's stability under thermal and oxidative conditions has also been studied, revealing its suitability for large-scale industrial applications.

The synthesis of 4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one typically involves multi-step processes, including Friedel-Crafts acylation and subsequent oxidation steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall production costs. These improvements have facilitated the compound's integration into various industrial pipelines, particularly in the pharmaceutical and agrochemical sectors.

From an environmental perspective, the biodegradability of 4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one has been assessed under different conditions. Studies indicate that it undergoes rapid microbial degradation in aqueous environments, making it less persistent in natural ecosystems. This characteristic is crucial for ensuring the compound's safe use in agricultural applications where residue levels are closely monitored.

In conclusion, 4-(3-chloro-2-hydroxyphenyl)but-3-en-2-one stands out as a promising molecule with diverse applications across multiple disciplines. Its chemical versatility, combined with recent research breakthroughs, positions it as a key player in the development of innovative solutions in medicine and beyond.

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